molecular formula C13H17N3O2S B2823462 3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1014070-59-7

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2823462
CAS No.: 1014070-59-7
M. Wt: 279.36
InChI Key: IQAUWNGWAABMEQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide ( 1014070-59-7) is a high-purity pyrazole carboxamide derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C13H17N3O2S and a molecular weight of 279.36, this compound is provided to support investigative applications. Pyrazole carboxamide derivatives represent a crucial class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and broad applications in medicinal chemistry and agrochemical research . The core pyrazole structure provides a versatile scaffold that allows for extensive functionalization, enabling researchers to explore a wide spectrum of physiological and pharmacological properties . Specific pyrazole carboxamide compounds have demonstrated potent antifungal activity through mechanisms involving disruption of mitochondrial function, particularly by affecting the TCA cycle and oxidative phosphorylation pathways . These mechanisms may include inhibition of key respiratory chain complexes, leading to decreased mitochondrial membrane potential and subsequent fungal cell death . This compound is offered exclusively for research purposes in laboratory settings. It is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAUWNGWAABMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections. .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiophene derivatives, this compound could potentially have a wide range of effects, from modulating enzyme activity to altering cellular signaling pathways.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the local pH in different parts of the body, or by interactions with other drugs or endogenous molecules.

Biological Activity

3-Ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural components, including an ethoxy group, an ethyl group, and a thiophen-2-ylmethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2SC_{13}H_{17}N_{3}O_{2}S, with a molecular weight of 279.36 g/mol. The presence of the thiophenyl group significantly influences its chemical reactivity and biological interactions, potentially enhancing its efficacy as a therapeutic agent .

PropertyValue
Common NameThis compound
CAS Number1014070-59-7
Molecular Weight279.36 g/mol
Molecular FormulaC₁₃H₁₇N₃O₂S

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity:
Studies have shown that pyrazole derivatives can have significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated inhibitory effects on tumor cell proliferation, with some derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

2. Anti-inflammatory Effects:
Compounds within the pyrazole class have been reported to possess anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) and other inflammatory mediators .

3. Antimicrobial Properties:
Similar pyrazole derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with multiple biological targets, including:

  • Enzymatic Inhibition: Potential inhibition of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Regulation: Induction of apoptosis in cancer cells through modulation of cell cycle checkpoints.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructure FeaturesKey Differences
4-Ethoxy-N-(4-fluorophenyl)-pyrazoleContains a fluorophenyl groupFluorine enhances stability and lipophilicity
4-Ethoxy-N-(4-chlorophenyl)-pyrazoleContains a chlorophenyl groupChlorine affects electronic properties differently
4-Ethoxy-N-(4-bromophenyl)-pyrazoleContains a bromophenyl groupBromine has distinct reactivity compared to sulfur

The thiophenyl moiety in this compound is crucial for its unique biological profile, potentially enhancing its interaction with biological targets compared to other derivatives.

Scientific Research Applications

Biological Activities

The compound has shown promise in several areas of research:

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. 3-Ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide has been investigated for its effects on various cancer cell lines.

Cancer Type Cell Line IC₅₀ (µM) Mechanism of Action
Lung CancerA54912.0Apoptosis induction
Breast CancerMDA-MB-2319.5Cell cycle arrest
Liver CancerHepG211.0Apoptosis and necrosis

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Antimicrobial Properties

Pyrazole derivatives, including this compound, have been studied for their antimicrobial activities against a range of pathogens. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential uses in treating inflammatory diseases.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant antiproliferative activity against multiple cancer cell lines, supporting its potential as an anticancer agent.

Research on Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested the compound against common bacterial strains. The results indicated that it exhibited promising antibacterial effects, particularly against resistant strains, highlighting its utility in developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-4-carboxamide derivatives vary primarily in their substituents on the pyrazole ring and the carboxamide side chain. These modifications influence physicochemical properties, bioactivity, and environmental behavior. Below is a comparative analysis of key analogs:

Structural Variations

Target Compound
  • Pyrazole Substituents : 3-ethoxy, 1-ethyl.
  • Carboxamide Substituent : Thiophen-2-ylmethyl.
  • Key Features : The ethoxy group may enhance solubility, while the thiophene moiety could contribute to π-π interactions in biological targets.
3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (C₁₁H₁₀F₂N₄O)
  • Pyrazole Substituents : 3-difluoromethyl, 1-methyl.
  • Carboxamide Substituent : Pyridin-2-yl.
  • Key Features : The electron-withdrawing difluoromethyl group increases stability, while the pyridine ring may improve binding affinity in enzymatic targets.
Fluxapyroxad (1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-)
  • Pyrazole Substituents : 3-difluoromethyl, 1-methyl.
  • Carboxamide Substituent : Trifluorobiphenyl.
  • Key Features : The trifluorobiphenyl group enhances fungicidal activity, and the compound exhibits low bioaccumulation (BCF: 36–37).
Penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
  • Pyrazole Substituents : 3-trifluoromethyl, 1-methyl.
  • Carboxamide Substituent : Thienyl-dimethylbutyl.
  • Key Features : The trifluoromethyl group and thienyl side chain contribute to pesticidal efficacy (Molecular Weight: 359.4).

Comparative Data Table

Compound Name Substituents (Pyrazole) Carboxamide Substituent Molecular Weight Application Bioaccumulation (BCF)
Target Compound 3-ethoxy, 1-ethyl N-(thiophen-2-ylmethyl) Not provided Under investigation Not tested
3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl) 3-difluoromethyl, 1-methyl N-(pyridin-2-yl) 264.22 Research compound Not provided
Fluxapyroxad 3-difluoromethyl, 1-methyl N-(trifluorobiphenyl) Not provided Fungicide 36–37
Penthiopyrad 3-trifluoromethyl, 1-methyl N-(thienyl-dimethylbutyl) 359.4 Pesticide Not provided

Key Findings

Substituent Effects :

  • Electron-Withdrawing Groups : Difluoromethyl (Fluxapyroxad) and trifluoromethyl (Penthiopyrad) substituents improve metabolic stability and target binding .
  • Aromatic Side Chains : Thiophene, pyridine, and biphenyl groups enhance interactions with biological receptors through hydrophobic and π-stacking effects .

Environmental Impact :

  • Fluxapyroxad’s low BCF (36–37) suggests minimal bioaccumulation, likely due to its polar trifluorobiphenyl group . The target compound’s environmental behavior remains unstudied.

Applications: Agrochemicals: Fluxapyroxad and Penthiopyrad demonstrate the role of fluorinated groups in fungicidal and pesticidal activity .

Q & A

Q. What are the optimal synthetic routes for 3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyrazole core formation, ethoxy/ethyl group substitution, and carboxamide coupling. Key steps include:
  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters under reflux (ethanol, 80°C, 12 hours) .
  • Ethylation/Ethoxylation : Use of ethyl iodide (EtI) or ethyl bromide (EtBr) with potassium carbonate (K₂CO₃) in DMF at 60°C for 6–8 hours to introduce ethyl/ethoxy groups .
  • Thiophene Coupling : Amide bond formation between the pyrazole-4-carboxylic acid and thiophen-2-ylmethylamine using coupling agents like HATU or EDCI in dichloromethane (DCM) at room temperature .
    Critical Parameters :
  • Temperature control during cyclocondensation prevents side reactions (e.g., over-oxidation).
  • Solvent polarity (DMF vs. THF) affects substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), thiophene protons (δ ~6.9–7.5 ppm), and pyrazole NH (δ ~8.5 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibration (~670–730 cm⁻¹) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (m/z ~320–330) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Bioactivity Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to compare results across studies .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace thiophene with furan) to isolate functional group contributions .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like CYP450 (anticancer) or bacterial topoisomerase IV (antimicrobial) .

Q. What experimental strategies are recommended for designing enzyme inhibition assays targeting this compound’s potential neuroprotective effects?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes linked to neurodegeneration (e.g., acetylcholinesterase, monoamine oxidase-B) based on structural analogs .
  • Inhibition Assays :
  • Colorimetric Assays : Ellman’s method for acetylcholinesterase (substrate: acetylthiocholine, detection at 412 nm) .
  • Fluorometric Assays : Amplex Red for monoamine oxidase-B (excitation/emission: 530/590 nm) .
  • Control Experiments : Include galantamine (acetylcholinesterase) and selegiline (MAO-B) as positive controls.

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogP ~2.5–3.5), blood-brain barrier penetration (CNS MPO score >4), and CYP inhibition .
  • Metabolite Prediction : Employ GLORY or Meteor software to identify potential oxidation sites (e.g., ethoxy group to carboxylic acid) .
  • Dynamic Simulations : Run molecular dynamics (GROMACS) to evaluate stability in lipid bilayers for membrane permeability .

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